molecular formula C25H29FN2O3S B2438105 7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 892781-11-2

7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No. B2438105
CAS RN: 892781-11-2
M. Wt: 456.58
InChI Key: OLLDKGXHNOJERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality 7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one is involved in various chemical reactions and synthesis processes. For instance, it is used in the reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, leading to the production of compounds like 7-Methoxy-3-methylsulfonyl-3H-benz[d]azepine (Takeuchi, Masuda, & Hamada, 1992). This process demonstrates the compound's utility in complex chemical syntheses.

Biochemical Research

In the field of biochemistry, derivatives of this compound are used to study their effects on biological processes. For example, the compound 7-chloro-4-hydroxyquinoline, a related derivative, has been studied for its antioxidative or prooxidative effect on free-radical-initiated hemolysis of erythrocytes. This research helps in understanding the compound's behavior in biological systems and its potential therapeutic applications (Liu, Han, Lin, & Luo, 2002).

Pharmaceutical Development

In pharmaceutical research, similar compounds are synthesized and evaluated for their antibacterial properties. For instance, compounds like 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid have been shown to have broad antibacterial activity, which highlights the potential of 7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one in the development of new antibacterial agents (Goueffon, Montay, Roquet, & Pesson, 1981).

Analytical Chemistry Applications

This compound and its derivatives are also significant in analytical chemistry. For example, a study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a related compound, demonstrated its use in ratiometric fluorescent thermometry, which could be a key application in temperature-sensitive biochemical analyses (Cao et al., 2014).

properties

IUPAC Name

7-(azepan-1-yl)-3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)23-13-17(2)9-10-18(23)3)25(29)19-14-20(26)22(15-21(19)27)28-11-7-5-6-8-12-28/h9-10,13-16H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLDKGXHNOJERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

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